3-Amino-4-phenylisoquinoline
Overview
Description
3-Amino-4-phenylisoquinoline is an organic compound containing an isoquinoline core structure. It is a derivative of quinoline, notable for its roles as antimalarial drugs .
Synthesis Analysis
Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound is based on the isoquinoline core structure. Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline and its derivatives have been the subject of numerous studies reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of amino acids, including this compound, can be influenced by various interactions like ion–ion, ion–solvent, and solute–solvent interactions . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Scientific Research Applications
Mercury Sensing
3-Phenyl-2-amino isoquinoline acts as a simple sensor for mercury. It requires a base/buffer for 1:1 stoichiometry binding with mercury ions, acting as a sacrificial base in the absence of it. This makes it useful in the detection and quantification of mercury in various settings (Wan et al., 2009).
Fluorescence Properties
The fluorescence properties of 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, related to 3-Amino-4-phenylisoquinoline, suggest their potential as molecular fluorescent probes. This could be particularly useful in biomedical imaging and molecular diagnostics (Motyka et al., 2011).
Synthesis of Quinoline Derivatives
This compound derivatives have been synthesized for various applications. For instance, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile was synthesized and its reactivity studied. These derivatives have potential applications in pharmaceutical research, including antimicrobial activity (Elkholy & Morsy, 2006).
Nevirapine Analogue Synthesis
In pharmaceutical research, new methods for preparing 3-amino-2-chloropyridines, structurally similar to this compound, have been developed for synthesizing analogues of reverse transcriptase inhibitors like Nevirapine. This is significant for antiviral drug development (Bakke & Říha, 2001).
Protecting-Group-Free Synthesis
The protecting-group-free synthesis approach for 1-Phenylisoquinolin-4-ols, related to this compound, demonstrates its utility in organic synthesis, particularly in the development of pharmaceuticals (Chen et al., 2017).
Cytotoxic Activity Against Cancer Cells
Aminoisoquinoline-5,8-quinones bearing α-amino acids show cytotoxic activity against cancer cell lines. These compounds are of interest in cancer research, highlighting the potential of this compound derivatives in oncology (Valderrama et al., 2016).
Topoisomerase I Inhibitors
4-Amino-2-phenylquinazolines, bioisosteres of 3-arylisoquinolinamines, have been designed as topoisomerase I inhibitors. This is crucial for cancer therapy, as these compounds intercalate into the DNA-topo I complex, affecting cancer cell proliferation (Le et al., 2011).
Antiviral Activity
Schiff bases of 3-amino-2-phenylquinazoline-4(3H)-ones exhibit antiviral activity against a variety of viruses. This underscores the role of this compound derivatives in antiviral drug development (Kumar et al., 2010).
CDK4 Inhibitors
Derivatives of this compound have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a crucial target in cancer therapy. This discovery represents a new class of potential antitumor agents (Tsou et al., 2009).
DNA Protection and Anticancer Activity
2,4-Dihydroxyquinoline derivatives, related to this compound, show DNA protection, antimicrobial, and anticancer activities. These properties make them potential candidates for drug development (Şener et al., 2018).
Antimalarial Agents
4-Aminoquinolines synthesized via a copper-catalyzed reaction demonstrate potential as antimalarial agents. This highlights the importance of this compound derivatives in the treatment of malaria (Oh et al., 2017).
Local Anesthetic Activity
Isoquinoline alkaloids, including this compound derivatives, have shown significant local anesthetic activity. This indicates their potential use in developing new anesthetic agents (Azamatov et al., 2023).
Corrosion Inhibition
Quinoline derivatives, such as this compound, have been studied for their corrosion inhibition properties, particularly against the corrosion of iron. This is significant in material science and engineering (Erdoğan et al., 2017).
Toxicological Effects on Sulfhydryl Enzymes
The toxicological effects of organoseleno-isoquinoline derivatives on sulfhydryl enzymes like δ-ALA‐D and Na+, K+‐ATPase have been investigated. This research is relevant in the study of enzyme inhibition and toxicology (Sampaio et al., 2017).
Peptidomimetic Drugs
1,2,3,4-Tetrahydroquinoline-2-carboxylate esters, structurally related to this compound, are valuable in the design of peptidomimetic drugs, particularly in drug discovery for various diseases (Mbaezue et al., 2023).
Antimicrobial Activity
Schiff base supramolecular complexes containing derivatives of this compound have shown promising antimicrobial activity against various bacterial and fungal species. This highlights their potential in antimicrobial therapy (El-Sonbati et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future of compounds like 3-Amino-4-phenylisoquinoline lies in the development of new molecules with potent activity against otherwise highly resistant pathogens . Additionally, the field of controlled drug delivery holds promise for the future, with developments in nano-drug delivery, smart and stimuli-responsive delivery, and intelligent biomaterials .
Properties
IUPAC Name |
4-phenylisoquinolin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-15-14(11-6-2-1-3-7-11)13-9-5-4-8-12(13)10-17-15/h1-10H,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPLRTLLLDIYAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611114 | |
Record name | 4-Phenylisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167421-10-4 | |
Record name | 4-Phenylisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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